8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide
Description
8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide is a spirocyclic compound characterized by a 6-azaspiro[3.4]octane core, an ethoxymethyl substituent at the 8-position, and a carboximidamide functional group. Its molecular formula is C₁₁H₂₁N₃O₂ (molecular weight: ~227.3 g/mol). The spiro[3.4]octane scaffold imposes conformational rigidity, which is advantageous in medicinal chemistry for enhancing target binding specificity. The ethoxymethyl group contributes to lipophilicity and metabolic stability, distinguishing it from analogs like methoxymethyl derivatives .
Properties
IUPAC Name |
8-(ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-2-15-7-9-6-14(10(12)13)8-11(9)4-3-5-11/h9H,2-8H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATTYPYBSRTYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCC2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide (CAS No. 1354017-52-9) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is . It features a spirocyclic structure that contributes to its pharmacological properties. The compound's characteristics include:
| Property | Value |
|---|---|
| Molecular Weight | 211.31 g/mol |
| Boiling Point | Not available |
| Log P (octanol-water) | 1.23 |
| Solubility | Moderate |
Research indicates that compounds with a spirocyclic structure often exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. This activity is often assessed using Minimum Inhibitory Concentration (MIC) assays, where lower MIC values indicate higher potency against pathogens .
- Anticancer Properties : The compound's structure may influence its interaction with cellular targets involved in cancer proliferation and survival pathways. For instance, spiro compounds have been reported to inhibit specific protein interactions critical for tumor growth .
Case Studies
- Antitubercular Activity : A study evaluated the activity of related spiro compounds against Mycobacterium tuberculosis H37Rv using the resazurin microtiter plate assay (REMA). The results indicated that certain derivatives exhibited MIC values as low as 0.016 μg/mL, suggesting significant potential for development as antitubercular agents .
- Cancer Research : In a recent investigation, compounds derived from the spiro[3.4]octane framework were tested for their ability to inhibit menin-MLL1 interactions, which are implicated in certain types of leukemia. These studies demonstrated promising results, indicating that modifications to the core structure could enhance biological activity against cancer cells .
Absorption and Distribution
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .
Comparison with Similar Compounds
Key Findings :
- Ethoxymethyl vs. Methoxymethyl : Ethoxymethyl enhances metabolic stability (e.g., 48-hour tenacity in analogs, as seen in ) but may reduce aqueous solubility.
- Spiro Core Size : Smaller spiro[3.4]octane systems improve synthetic yield (~75% for 6-azaspiro[3.4]octanes vs. ~50% for spiro[4.5]decanes) .
- Functional Groups : Carboximidamide enables direct interaction with biological targets (e.g., enzymes), whereas Boc groups require deprotection for activity .
Research and Application Insights
- Drug Discovery : The target compound’s spiro core and carboximidamide group align with trends in kinase inhibitor design, where rigidity improves binding affinity .
- Synthetic Challenges : Ethoxymethyl introduction requires optimized alkylation conditions (e.g., NaH/ethyl bromide) to avoid ring-opening side reactions .
- Comparative Stability : Ethoxymethyl analogs show ~20% higher plasma stability in vitro than methoxymethyl derivatives, as observed in related benzothiazol-spiro compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
